molecular formula C16H13ClFN3OS B2866904 2-chloro-6-fluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide CAS No. 1798023-81-0

2-chloro-6-fluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Cat. No.: B2866904
CAS No.: 1798023-81-0
M. Wt: 349.81
InChI Key: BDNLPFGLESPOCY-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with chlorine and fluorine at positions 2 and 6, respectively. The molecule is further functionalized with a 1H-imidazole ring linked to a thiophen-2-yl group via an ethyl spacer.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3OS/c17-10-3-1-4-11(18)15(10)16(22)19-7-6-14-20-9-12(21-14)13-5-2-8-23-13/h1-5,8-9H,6-7H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNLPFGLESPOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=NC=C(N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-6-fluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article examines its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

The compound exhibits its biological effects primarily through the inhibition of specific enzymes or receptors involved in cellular signaling pathways. The imidazole ring is known for its ability to interact with biological targets, potentially modulating pathways related to inflammation and infection.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound, particularly against Mycobacterium tuberculosis. The compound demonstrated significant inhibitory activity with an IC50 value of approximately 1.5 μM, indicating strong potential as an anti-tubercular agent .

Compound IC50 (μM) MIC (μM)
This compound1.50.5
Pyrazinamide (Reference)0.2-

Cytotoxicity Studies

In cytotoxicity assessments using HEK-293 human embryonic kidney cells, the compound showed minimal toxicity, with an IC50 greater than 20 μM. This suggests that it may be safe for further development in therapeutic applications .

Case Studies

  • Case Study: Efficacy Against Tuberculosis
    A study involving a series of benzamide derivatives including our compound was conducted to assess their anti-tubercular properties. The results indicated that compounds with similar structural features exhibited promising activity against Mycobacterium tuberculosis H37Ra, supporting the potential of our compound in treating tuberculosis .
  • Case Study: Inhibition of Kinases
    Another investigation focused on the inhibition of cyclin-dependent kinases (CDKs) where derivatives similar to our compound were tested. The findings suggested that modifications around the imidazole ring could enhance selectivity and potency against specific kinases implicated in cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence focuses on 1,2,4-triazole derivatives synthesized via Friedel-Crafts reactions and nucleophilic substitutions . While the target compound contains an imidazole-thiophene system, the following comparisons are drawn based on shared structural motifs (halogenation, sulfur-containing groups) and synthetic methodologies:

Core Heterocyclic Systems

  • Target Compound : Features a 1H-imidazole ring fused to a thiophene moiety. The imidazole’s tautomeric behavior (1H vs. 3H forms) may influence electronic properties and binding interactions.
  • Evidence Compounds [7–9] : 1,2,4-Triazole-thiones with sulfonylphenyl and difluorophenyl substituents. These exhibit tautomerism between thione and thiol forms, with spectral data confirming dominance of the thione tautomer (absence of νS-H at 2500–2600 cm⁻¹, presence of νC=S at 1247–1255 cm⁻¹) .

Halogen Substituents

  • Target Compound : Chlorine (electron-withdrawing) and fluorine (moderate electronegativity) at the benzamide core may enhance metabolic stability and influence π-π stacking.
  • Evidence Compounds : Derivatives with X = Cl or Br at the sulfonylphenyl group showed distinct electronic effects in IR spectra (e.g., C=S stretching at 1243–1258 cm⁻¹), suggesting halogen-dependent reactivity .

Sulfur-Containing Functional Groups

  • Evidence Compounds : Sulfonyl groups (-SO₂-) in [7–9] provide strong electron-withdrawing effects, stabilizing the triazole-thione system and influencing tautomeric equilibrium .

Spectroscopic Data

Parameter Target Compound (Hypothetical) Evidence Compounds [7–9]
IR νC=O ~1680–1700 cm⁻¹ (benzamide carbonyl) Absent (triazole-thione system)
IR νC=S Not applicable 1247–1255 cm⁻¹ (thione tautomer)
1H-NMR NH Signals ~8–10 ppm (imidazole NH) 3278–3414 cm⁻¹ (νNH in thione form)

Research Findings and Implications

  • Electronic Effects : The electron-withdrawing sulfonyl group in evidence compounds enhances triazole-thione stability, whereas the thiophene in the target compound may improve solubility and π-system interactions.
  • Tautomerism : Unlike the fixed thione form in [7–9], the target’s imidazole may exhibit dynamic tautomerism, affecting its pharmacophore geometry.
  • Halogen Impact : Chlorine in both systems likely improves metabolic resistance, but fluorine’s smaller size in the target compound may reduce steric hindrance.

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